
4-Propionyl-4'-n-tridecanoyloxyazobenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Propionyl-4’-n-tridecanoyloxyazobenzene is an organic compound with the molecular formula C28H38N2O3 and a molecular weight of 450.6129 . This compound belongs to the class of azobenzenes, which are characterized by the presence of a nitrogen-nitrogen double bond (N=N) connecting two aromatic rings. Azobenzenes are known for their photochromic properties, meaning they can change their structure when exposed to light, making them useful in various applications such as molecular switches and sensors.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Propionyl-4’-n-tridecanoyloxyazobenzene typically involves the following steps:
Diazotization: The starting material, aniline, is diazotized using sodium nitrite (NaNO2) and hydrochloric acid (HCl) to form a diazonium salt.
Coupling Reaction: The diazonium salt is then coupled with a phenol derivative to form the azobenzene core.
Acylation: The azobenzene core undergoes acylation with propionyl chloride (CH3CH2COCl) and tridecanoic acid (C13H27COOH) in the presence of a suitable catalyst to introduce the propionyl and tridecanoyloxy groups.
Industrial Production Methods
Industrial production of 4-Propionyl-4’-n-tridecanoyloxyazobenzene follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions such as temperature, pressure, and the use of catalysts to ensure high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
4-Propionyl-4’-n-tridecanoyloxyazobenzene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction of the azo group (N=N) can be achieved using reducing agents such as sodium dithionite (Na2S2O4) or hydrogen gas (H2) in the presence of a catalyst.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium.
Reduction: Na2S2O4 in aqueous solution or H2 with a palladium catalyst.
Substitution: HNO3/H2SO4 for nitration, SO3/H2SO4 for sulfonation, and Br2/FeBr3 for bromination.
Major Products Formed
Oxidation: Formation of carboxylic acids or quinones.
Reduction: Formation of hydrazo compounds or amines.
Substitution: Formation of nitro, sulfonyl, or halogenated derivatives.
Applications De Recherche Scientifique
4-Propionyl-4’-n-tridecanoyloxyazobenzene has a wide range of scientific research applications:
Chemistry: Used as a photochromic material in molecular switches and sensors.
Biology: Employed in the study of protein-ligand interactions and as a probe for studying cellular processes.
Medicine: Investigated for its potential use in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the development of advanced materials, such as liquid crystals and polymers with tunable properties.
Mécanisme D'action
The mechanism of action of 4-Propionyl-4’-n-tridecanoyloxyazobenzene involves its photochromic properties. Upon exposure to light, the compound undergoes a reversible isomerization between the trans and cis forms. This structural change can modulate the compound’s interaction with molecular targets, such as proteins or nucleic acids, thereby influencing various biological and chemical processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Propionyl-4’-n-octadecanoyloxyazobenzene: Similar structure but with an octadecanoyloxy group instead of a tridecanoyloxy group.
4-Propionyl-4’-n-decanoyloxyazobenzene: Similar structure but with a decanoyloxy group instead of a tridecanoyloxy group.
Uniqueness
4-Propionyl-4’-n-tridecanoyloxyazobenzene is unique due to its specific combination of propionyl and tridecanoyloxy groups, which confer distinct physical and chemical properties. These properties make it particularly suitable for applications requiring precise control over molecular interactions and photoresponsive behavior.
Propriétés
Numéro CAS |
76204-59-6 |
|---|---|
Formule moléculaire |
C28H38N2O3 |
Poids moléculaire |
450.6 g/mol |
Nom IUPAC |
[4-[(4-propanoylphenyl)diazenyl]phenyl] tridecanoate |
InChI |
InChI=1S/C28H38N2O3/c1-3-5-6-7-8-9-10-11-12-13-14-28(32)33-26-21-19-25(20-22-26)30-29-24-17-15-23(16-18-24)27(31)4-2/h15-22H,3-14H2,1-2H3 |
Clé InChI |
FFEMJSHTGJQOPX-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCC(=O)OC1=CC=C(C=C1)N=NC2=CC=C(C=C2)C(=O)CC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


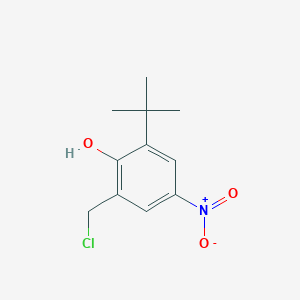

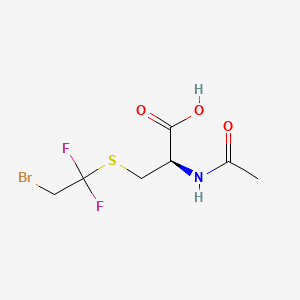
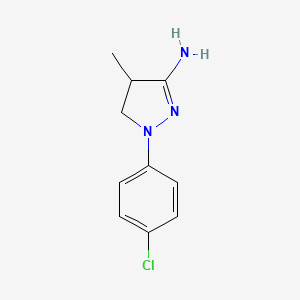
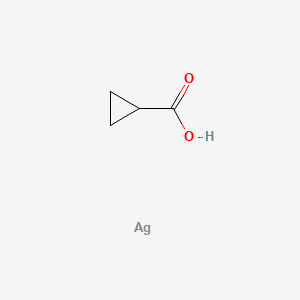
silane](/img/structure/B14434100.png)

![Spiro[2.4]hept-1-ene](/img/structure/B14434106.png)

![Trimethyl[(1-phenylhexa-1,2-dien-3-yl)oxy]silane](/img/structure/B14434127.png)
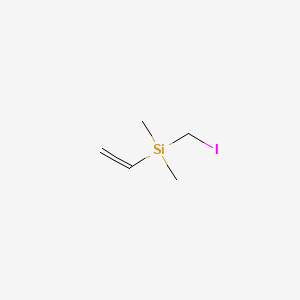
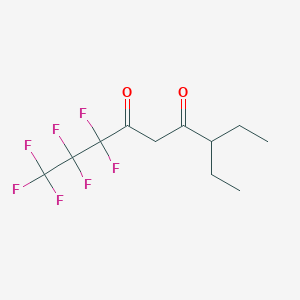

![2,7-Dimethylbicyclo[3.2.1]oct-6-en-3-one](/img/structure/B14434151.png)
